molecular formula C22H30O4 B13865192 3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal

3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal

Cat. No.: B13865192
M. Wt: 358.5 g/mol
InChI Key: AEBBMLRLTZZQDS-CGXNFDGLSA-N
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Description

3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal is a synthetic steroid derivative. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a methoxymethoxy group at the 3-position and an ethylene ketal protecting group at the 17-one position. These modifications enhance its stability and alter its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal typically involves multiple steps:

    Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.

    Methoxymethoxy Protection: The 3-hydroxyl group of estrone is protected using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Ethylene Ketal Formation: The 17-one group is protected by forming an ethylene ketal using ethylene glycol and an acid catalyst like p-toluenesulfonic acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Automated Equipment: Automated reactors and purification systems ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone or other functional groups.

    Substitution: The methoxymethoxy and ethylene ketal groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Formation of new derivatives with altered functional groups.

Scientific Research Applications

3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal has various scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and hormone receptor interactions.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with similar structural features.

    Estrone: Another natural estrogen, differing by the absence of the methoxymethoxy and ethylene ketal groups.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

3-(Methoxymethoxy)estra-1,3,5(10)-trien-17-one Ethylene Ketal is unique due to its specific modifications, which enhance its stability and alter its biological activity compared to other estrogens. These modifications make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(8'R,9'S,13'S,14'S)-3'-(methoxymethoxy)-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]

InChI

InChI=1S/C22H30O4/c1-21-9-7-18-17-6-4-16(24-14-23-2)13-15(17)3-5-19(18)20(21)8-10-22(21)25-11-12-26-22/h4,6,13,18-20H,3,5,7-12,14H2,1-2H3/t18-,19-,20+,21+/m1/s1

InChI Key

AEBBMLRLTZZQDS-CGXNFDGLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CCC5=C3C=CC(=C5)OCOC

Canonical SMILES

CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OCOC

Origin of Product

United States

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